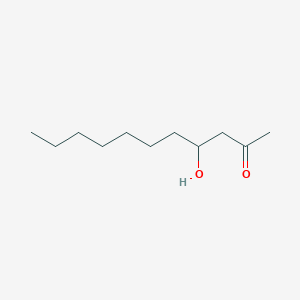
4-Hydroxyundecan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxyundecan-2-one is an organic compound belonging to the class of beta-hydroxy ketones These compounds are characterized by the presence of a hydroxyl group attached to the beta-carbon atom relative to the carbonyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxyundecan-2-one can be achieved through various methods. One common approach involves the aldol condensation reaction between an aldehyde and a ketone, followed by selective reduction. The reaction typically requires a base catalyst such as sodium hydroxide or potassium hydroxide, and the reaction is carried out under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of high-performance liquid chromatography (HPLC) for purification. The large-scale synthesis often employs continuous flow reactors to maintain consistent reaction conditions and improve yield.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Hydroxyundecan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a diketone.
Reduction: The carbonyl group can be reduced to form a secondary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as halides or amines can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of diketones.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted beta-hydroxy ketones.
Applications De Recherche Scientifique
4-Hydroxyundecan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Industry: Used in the production of fragrances and flavoring agents.
Mécanisme D'action
The mechanism of action of 4-Hydroxyundecan-2-one involves its interaction with specific molecular targets. In biological systems, it acts as a quorum sensing signal molecule, regulating gene expression and colony morphology in bacteria such as Vibrio parahaemolyticus . The compound binds to receptor proteins, triggering a cascade of molecular events that influence cellular behavior.
Comparaison Avec Des Composés Similaires
4-Hydroxybutan-2-one: Another beta-hydroxy ketone with similar chemical properties but a shorter carbon chain.
3-Hydroxyundecan-4-one: A structural isomer with the hydroxyl group and carbonyl group positions swapped.
Uniqueness: 4-Hydroxyundecan-2-one is unique due to its specific carbon chain length and the position of the hydroxyl and carbonyl groups. This structural arrangement imparts distinct chemical reactivity and biological activity, making it valuable for specific applications in research and industry.
Propriétés
Numéro CAS |
65899-18-5 |
|---|---|
Formule moléculaire |
C11H22O2 |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
4-hydroxyundecan-2-one |
InChI |
InChI=1S/C11H22O2/c1-3-4-5-6-7-8-11(13)9-10(2)12/h11,13H,3-9H2,1-2H3 |
Clé InChI |
KLKLCNBOUOUUHB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCC(CC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


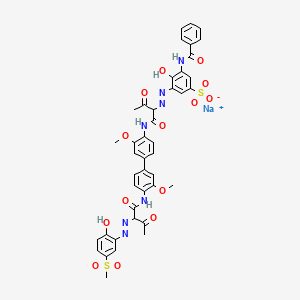
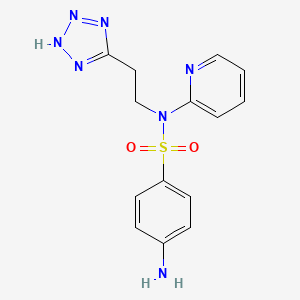
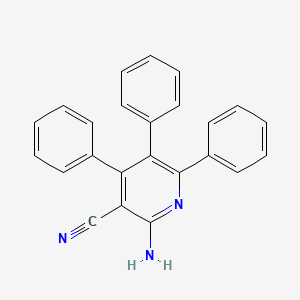
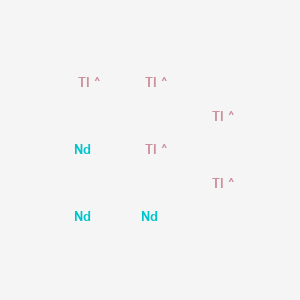
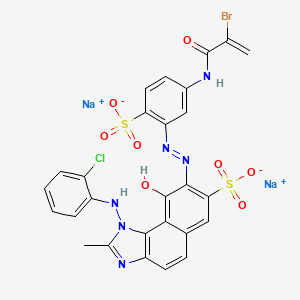
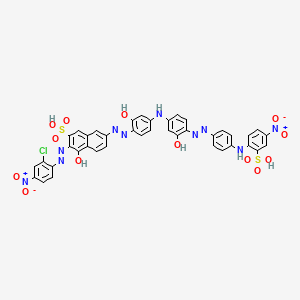
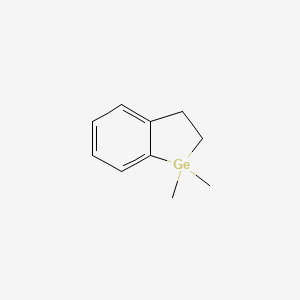


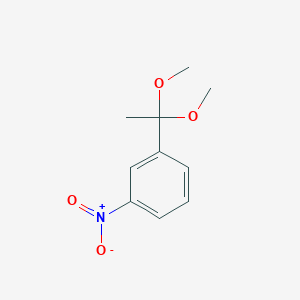
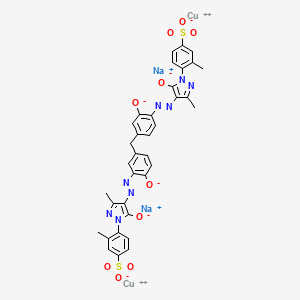


![[[(6-Methylpyridin-2-yl)amino]-phosphonomethyl]phosphonic acid](/img/structure/B14461804.png)
